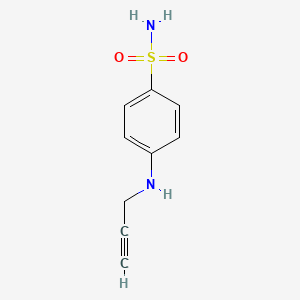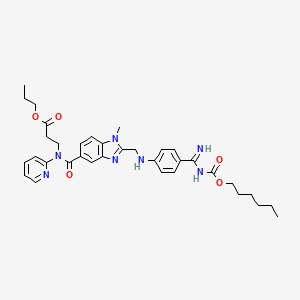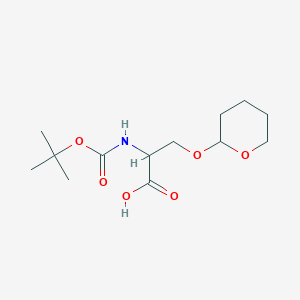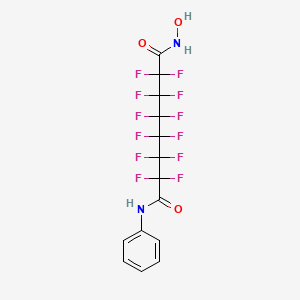
(S)-5-(3-(1-amino-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile
Overview
Description
RP-101075 is a metabolite of Ozanimod, a selective modulator of sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. This compound exhibits a similar specificity profile to Ozanimod at the sphingosine-1-phosphate receptor family in vitro and a comparable pharmacodynamic profile in vivo . RP-101075 is known for its potent and orally active properties, making it a valuable compound in scientific research .
Preparation Methods
The synthesis of RP-101075 involves the metabolic conversion of Ozanimod. While specific synthetic routes and reaction conditions for RP-101075 are not extensively detailed in the literature, it is known that Ozanimod undergoes metabolic processes to form RP-101075 . Industrial production methods for RP-101075 are not widely documented, but it is typically prepared for research purposes through custom synthesis services .
Chemical Reactions Analysis
RP-101075 primarily acts as an agonist for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. It undergoes various chemical reactions, including:
Oxidation: RP-101075 can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert RP-101075 into reduced forms, although specific conditions and reagents are not extensively documented.
Substitution: Substitution reactions involving RP-101075 can occur, particularly in the presence of nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic or electrophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RP-101075 has a wide range of scientific research applications, including:
Chemistry: RP-101075 is used as a reference compound in studies involving sphingosine-1-phosphate receptor modulation.
Mechanism of Action
RP-101075 exerts its effects by acting as an agonist for sphingosine-1-phosphate receptor 1 and sphingosine-1-phosphate receptor 5. It binds to these receptors, leading to the modulation of various cellular processes, including immune cell trafficking, vascular integrity, and inflammation . The molecular targets and pathways involved in its mechanism of action include the sphingosine-1-phosphate receptor signaling pathways, which play a crucial role in immune system regulation and vascular function .
Comparison with Similar Compounds
RP-101075 is similar to other sphingosine-1-phosphate receptor modulators, such as:
Ozanimod: RP-101075 is a metabolite of Ozanimod and shares a similar specificity profile at the sphingosine-1-phosphate receptor family.
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator with therapeutic applications in multiple sclerosis.
RP-101075’s uniqueness lies in its specific receptor selectivity and its role as a metabolite of Ozanimod, providing insights into the metabolic pathways and pharmacodynamics of sphingosine-1-phosphate receptor modulators .
Properties
IUPAC Name |
5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-24-20(25-27-21)17-5-3-4-16-15(17)7-8-18(16)23/h3-6,9-10,12,18H,7-8,23H2,1-2H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUXQKIWMYYPQI-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306760-73-5 | |
| Record name | RP-101075 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-101075 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8WS2OJX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


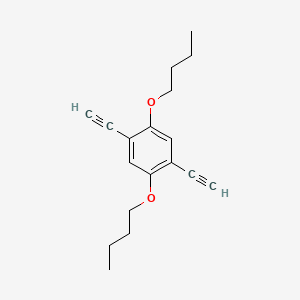
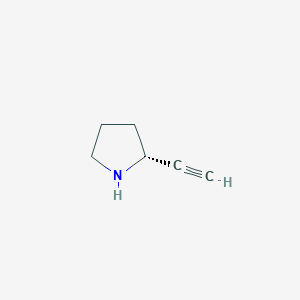

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)

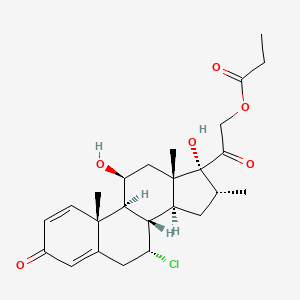
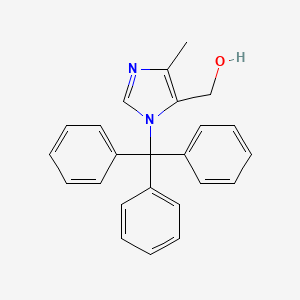
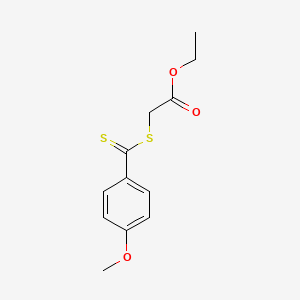
![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)
